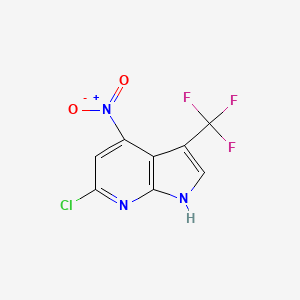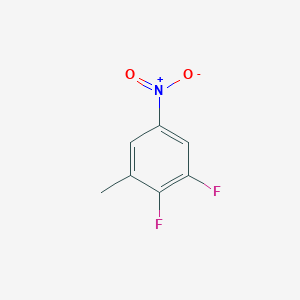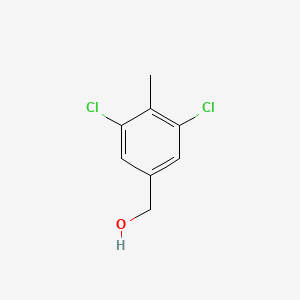
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole
Vue d'ensemble
Description
6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known by its CAS Number: 892414-50-5, is a chemical compound with the linear formula: C8H3CLF3N3O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H3CLF3N3O2 . This indicates that the molecule is composed of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms.Applications De Recherche Scientifique
Synthesis and Building Blocks
6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole serves as a versatile building block in the synthesis of various 7-azaindole derivatives. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine enable the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez et al., 2006). Another study demonstrates the regiocontrolled synthesis of functionalized 7-azaindole derivatives from readily available parent 7-azaindole (Han et al., 2017).
Derivatization and Synthesis Methodology
A novel methodology for synthesis is presented, such as the metal-free cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine, which was effectively scaled up for large-scale production (Bhat et al., 2015). In another study, a new method for synthesizing 2-trifluoromethyl-6-azaindole is proposed, starting from available 3-amino-4-methylpyridine (Ivonin et al., 2020).
Functional Group Compatibility and Applications
Research also focuses on the functional group compatibility of 7-azaindoles, their synthesis starting from nicotinic acid derivatives or 2,6-dichloropyridine, and their application in further functionalizations. This highlights the flexibility and utility of 7-azaindoles in medicinal chemistry (Schirok, 2006).
Palladium(II) Complexes and Cytotoxic Activity
In a notable study, new complexes of Pd(II) containing halogeno-derivatives of 7-azaindole were prepared and studied for their in vitro cytotoxic activity against human cancer cell lines. This demonstrates the potential biomedical applications of 7-azaindole derivatives (Dysz et al., 2019).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups are often used in the construction of fluorinated pharmacons , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
Trifluoromethyl groups are known to be valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . This suggests that the trifluoromethyl group in the compound could play a crucial role in its interaction with its targets.
Propriétés
IUPAC Name |
6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-5-1-4(15(16)17)6-3(8(10,11)12)2-13-7(6)14-5/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXNYYPMIUUHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176736 | |
| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892414-50-5 | |
| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892414-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)
![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)







![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)